molecular formula C16H11ClO3S B13880800 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid

7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid

Katalognummer: B13880800
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: MSUDLCZBCDJZGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid: is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors.

    Benzoylation: The benzoyl group is introduced at the 7-position using benzoyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the thiophene ring.

    7-Benzoyl-5-chloro-2,3-dihydro-1-indole-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiophene ring.

Uniqueness: The presence of the sulfur atom in the thiophene ring of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid imparts unique electronic and steric properties, differentiating it from its oxygen and nitrogen analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C16H11ClO3S

Molekulargewicht

318.8 g/mol

IUPAC-Name

7-benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C16H11ClO3S/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20)

InChI-Schlüssel

MSUDLCZBCDJZGZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(S1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.